1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one belongs to the cyclopenta[d]pyrimidinone family, characterized by a fused bicyclic scaffold with a pyrimidinone core. Key structural features include:
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-7-13(8-6-12)11-22-16-14-3-2-4-15(14)19(9-10-20)17(21)18-16/h5-8,20H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBRJCXMVZSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, with the CAS number 899973-52-5, is a compound that has garnered attention due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 316.4 g/mol
- Structure : The compound features a cyclopentapyrimidine core with a thioether and hydroxyethyl substituent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The IC50 values obtained from these studies indicate a promising potency that warrants further investigation.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| SK-Hep-1 (Liver) | 10.3 |
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes.
- Enzyme Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against various pathogens. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with particular strength noted against Staphylococcus aureus and Escherichia coli.
Anticancer Activity Assessment
In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines. The findings indicated that it significantly reduced cell viability in a dose-dependent manner, showcasing its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with its closest analogs based on substituent variations and inferred properties:
Key Observations :
- The 2-hydroxyethyl group in the target compound likely increases solubility compared to the methylbenzyl () or fluorobenzyl () analogs, which lack polar substituents .
- The 4-fluorobenzyl analog () may exhibit enhanced metabolic stability due to fluorine’s electronegativity but reduced solubility compared to the hydroxyethyl variant .
Q & A
Q. What are the common synthetic routes for preparing pyrimidine derivatives like 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?
Methodological Answer: The synthesis typically involves one-pot multicomponent reactions (MCRs) using thiourea derivatives, cyclopentanone analogs, and substituted benzyl thiols. For example, similar compounds are synthesized via refluxing precursors in acetone or ethanol with catalysts like potassium thiocyanate, followed by recrystallization (e.g., methanol) to isolate the product . Key steps include optimizing reaction time (3–6 hours), temperature (60–80°C), and stoichiometric ratios of reactants. Characterization via NMR and elemental analysis is critical to confirm purity .
Q. How can researchers structurally characterize this compound and validate its purity?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions and ring conformation (e.g., envelope conformation in dihydropyrimidine rings with deviations <0.5 Å) .
- LC-MS or HRMS for molecular weight validation.
- X-ray crystallography to resolve crystal packing patterns and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯S bonds) .
- Elemental analysis (C, H, N, S) to verify stoichiometry (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound under scalable laboratory conditions?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or zeolite-supported nano-Au catalysts to enhance reaction efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/acetone for solubility and reactivity.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For instance, split-plot designs with randomized blocks can isolate critical variables .
- Green chemistry approaches : Replace traditional solvents with ionic liquids or supercritical CO₂ to improve sustainability .
Q. How can researchers evaluate the compound’s biological activity, and what assays are suitable for mechanistic studies?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Antitumor : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Mechanistic studies :
- Molecular docking to predict binding affinity for targets like dihydrofolate reductase (DHFR).
- ROS detection assays (e.g., DCFH-DA) to assess oxidative stress induction in treated cells .
- Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining) .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental persistence :
- Hydrolysis/photolysis studies : Monitor degradation under UV light (λ = 254 nm) and varying pH .
- Soil adsorption assays : Use batch equilibrium methods to calculate Kₒc (organic carbon partition coefficient) .
- Ecotoxicology :
- Daphnia magna acute toxicity (48-hour EC₅₀).
- Algal growth inhibition (72-hour Chlorella vulgaris assay) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., inconsistent IC₅₀ values due to cell line variability) .
- Dose-response revalidation : Repeat assays with standardized protocols (e.g., fixed serum concentration, passage number).
- Structural analogs comparison : Test derivatives to isolate substituent effects (e.g., 4-methylbenzyl vs. chlorobenzyl groups) .
Q. What computational tools can predict the compound’s pharmacophore and ADMET properties?
Methodological Answer:
Q. How can stability studies be designed to evaluate the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) .
- HPLC stability-indicating assays : Monitor degradation products (e.g., oxidation of thioether to sulfoxide) .
- Accelerated stability testing : Use Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
